molecular formula Cl2S2<br>S2Cl2 B150052 Sulfur monochloride CAS No. 12771-08-3

Sulfur monochloride

Cat. No. B150052
Key on ui cas rn: 12771-08-3
M. Wt: 135 g/mol
InChI Key: PXJJSXABGXMUSU-UHFFFAOYSA-N
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Patent
US04191711

Procedure details

A solution of 4.6 g (34 mmol) of aluminum chloride and 4.6 g (34 mmol) of disulphur dichloride in 344 g (2.55 mol) of sulphuryl chloride was added dropwise to a mixture of 57.5 g (250 mmol) of p-chlorobenzotrichloride and 115 g (850 mmol) of sulphuryl chloride at 40° C. The reaction mixture was further processed in the manner described in Example 5, that is to say that, after the working up, unreacted p-chlorobenzotrichloride and 3,4-dichlorobenzotrichloride were separated off by distillation and fed to renewed chlorination with sulphuryl chloride under the conditions given here. By distillation of the combined sump fractions, 2,4,5-trichlorobenzotrichloride was obtained in a yield of 47% of theory.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].S(Cl)SCl.S(Cl)(Cl)(=O)=O.[Cl:14]C1C=CC(C(Cl)(Cl)Cl)=CC=1.[Cl:25][C:26]1[CH:27]=[C:28]([C:33]([Cl:36])([Cl:35])[Cl:34])[CH:29]=[CH:30][C:31]=1[Cl:32]>>[Cl:14][C:29]1[CH:30]=[C:31]([Cl:32])[C:26]([Cl:25])=[CH:27][C:28]=1[C:33]([Cl:36])([Cl:34])[Cl:35] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
4.6 g
Type
reactant
Smiles
S(SCl)Cl
Name
Quantity
344 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
57.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
115 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated off by distillation and fed
DISTILLATION
Type
DISTILLATION
Details
By distillation of the combined sump fractions

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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